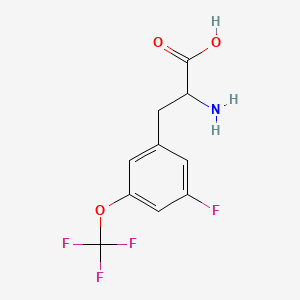

2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

説明

特性

IUPAC Name |

2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBMLWQQVMAAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with a -cf3 group, like this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.

Mode of Action

It is known that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the targets’ function.

Biochemical Pathways

Given its potential role in inhibiting reverse transcriptase enzymes, it may affect pathways related to viral replication in cells.

Result of Action

Given its potential role in inhibiting reverse transcriptase enzymes, it may prevent the replication of certain viruses within host cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of aromatic amino acids are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Stereochemical Influence: Enantiomers like (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (QM-5722) and its (2S)-hydrochloride derivative (QP-5766) highlight the role of chirality in receptor interactions .

Heterocyclic and Functional Group Modifications

Key Observations :

- Thiazole Derivatives : The incorporation of thiazole rings (as in and ) introduces nitrogen and sulfur atoms, which are critical for coordinating metal ions or interacting with enzymatic active sites .

- Heterocyclic Rigidity : Furan-containing analogs (e.g., ) exhibit constrained conformations, which can mimic peptide β-turns in drug design .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 3-Amino-3-(4-fluorophenyl)propionic acid | (R)-2-Amino-3-(3-fluoro-5-CF₃-phenyl)propanoic acid |

|---|---|---|---|

| Molecular Weight | 249.19 | 183.18 | ~263.19 |

| LogP (Predicted) | 1.8–2.2 | 1.2–1.5 | 2.5–3.0 |

| Water Solubility | Moderate | High | Low |

| Metabolic Stability | High (due to -OCF₃) | Moderate | High (due to -CF₃) |

Notes:

- The trifluoromethoxy group in the target compound enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .

- Higher lipophilicity (LogP) in CF₃-substituted analogs may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. What are the common synthetic routes for 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid, and what are their key challenges?

- Methodological Answer : Synthesis typically employs molecular simplification strategies, such as coupling fluorinated aryl groups to α-amino acid backbones via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key challenges include maintaining stereochemical integrity (especially for the (S)-enantiomer) and introducing electron-withdrawing groups like trifluoromethoxy without side reactions. For example, thiazole-containing analogs are synthesized via condensation of substituted thiazole intermediates with protected amino acids, followed by deprotection .

Q. Which spectroscopic and computational methods are effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for resolving fluorine and trifluoromethoxy substituents. NMR and NMR confirm backbone connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass 195.137 Da for related analogs ).

- Computational Chemistry : Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra for comparison with experimental IR data.

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : The compound’s fluorinated aromatic moiety suggests activity against microbial enzymes or membrane proteins. For example, analogs with thiazole substituents inhibit Mycobacterium tuberculosis H37Ra and BCG strains by targeting cell wall biosynthesis or redox homeostasis . Computational docking studies (e.g., AutoDock Vina) can predict binding to mycobacterial enoyl-ACP reductase or cytochrome P450 enzymes.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimycobacterial activity?

- Methodological Answer :

- Substituent Variation : Modify the phenyl ring’s substituents (e.g., electron-withdrawing groups like -CFO or halogens) to enhance membrane permeability and target affinity. For instance, 4-chlorophenyl analogs show superior activity due to increased lipophilicity .

- Backbone Modifications : Replace the propanoic acid moiety with bioisosteres (e.g., sulfonic acids) to improve metabolic stability.

- SAR Table :

| Substituent (R) | MIC (µg/mL) vs. MTB H37Ra | Cytotoxicity (IC, µg/mL) |

|---|---|---|

| 4-Cl | 3.0 | >100 (HUVECs) |

| 4-CH | 10.0 | >100 (HUVECs) |

| 3-F, 5-CFO | 6.5 | >50 (HeLa) |

Q. What protocols are recommended for cytotoxicity assessment during lead optimization?

- Methodological Answer :

- Cell Lines : Use primary human cells (e.g., HUVECs) and cancer lines (HeLa, HCT 116) to evaluate selectivity .

- MTT Assay : Treat cells with 3–30 µg/mL compound for 48–72 hours. Include paclitaxel as a positive control (IC ~10 nM).

- Dose-Response Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Prioritize compounds with selectivity indices (SI) >10.

Q. How should researchers address contradictions in bioactivity data across microbial strains?

- Methodological Answer :

- Strain-Specific Factors : Compare gene expression profiles (e.g., RNA-seq) of M. tuberculosis H37Ra vs. BCG to identify resistance mechanisms (e.g., efflux pumps or target mutations) .

- Assay Standardization : Use identical inoculum sizes, media, and incubation times. Validate results with checkerboard assays or time-kill kinetics.

- Metabolomic Profiling : LC-MS/MS can detect compound degradation or metabolite interference in divergent strains.

Q. What analytical techniques ensure purity and quantify trace impurities?

- Methodological Answer :

- HPLC-PDA/ELSD : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities.

- LC-HRMS : Detect trace fluorinated byproducts (e.g., dehalogenated derivatives) with ppm-level accuracy .

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

Q. What strategies mitigate metabolic instability during in vitro/in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester analogs) .

- Isotope Labeling : Incorporate or for tracking metabolic fate via PET/CT or autoradiography .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。